molecular formula C14H12O3 B176660 Methyl 2-hydroxy-4-phenylbenzoate CAS No. 117369-94-5

Methyl 2-hydroxy-4-phenylbenzoate

Cat. No.: B176660
CAS No.: 117369-94-5
M. Wt: 228.24 g/mol
InChI Key: DJSGFYYLFUDUFT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, which include Methyl 2-hydroxy-4-phenylbenzoate, play significant roles in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, often acting as antioxidants .

Cellular Effects

A related compound, Methyl 3,4-dihydroxybenzoate, has shown potential in preventing neurodegenerative diseases . It’s possible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzylic compounds, which include this compound, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with biomolecules and its effects on gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Related phenolic compounds have been tested in animal models. For example, hydroxybenzoic acids have been shown to have no adverse effect on sex hormone secretion or reproductive function of male individuals at a dosage of 1000 mg/kg per day .

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways .

Transport and Distribution

The distribution of chemical compounds within cells can be influenced by various factors, including interactions with transporters or binding proteins .

Subcellular Localization

The localization of proteins and other molecules within cells can be influenced by various factors, including targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-phenylbenzoate can be synthesized through several methods. One common method involves the esterification of salicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-phenylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .

Scientific Research Applications

Methyl 2-hydroxy-4-phenylbenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 2-hydroxy-4-phenylbenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-hydroxy-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSGFYYLFUDUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558486
Record name Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117369-94-5
Record name Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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